2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

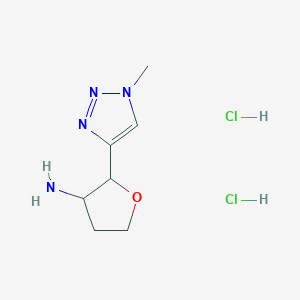

The systematic IUPAC name for this compound is 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride . The name reflects its core structure:

- Oxolan-3-amine : A tetrahydrofuran (oxolane) ring with an amino group (-NH$$_2$$) at position 3.

- 1-methyl-1H-1,2,3-triazol-4-yl : A 1,2,3-triazole ring substituted with a methyl group at the N1 position, attached to the oxolane ring at position 4 of the triazole.

- Dihydrochloride : Indicates the presence of two hydrochloric acid molecules as counterions.

The structural representation (Figure 1) highlights the connectivity:

- The oxolane ring adopts a puckered conformation.

- The triazole ring is planar, with the methyl group on N1 and the oxolane linkage at C4.

- The amine group at C3 of the oxolane and the triazole’s N2/N3 positions serve as protonation sites for HCl.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 2094055-53-3 | |

| Molecular Formula | C$$7$$H$${14}$$Cl$$2$$N$$4$$O | |

| PubChem CID | Not yet assigned | - |

| ChemSpider ID | 24778384 (base compound) |

Alternative names include:

- 2-(1-Methyl-1H-1,2,3-triazol-4-yl)tetrahydrofuran-3-amine dihydrochloride

- 3-Amino-2-(1-methyltriazol-4-yl)oxolane hydrochloride (1:2).

Molecular Formula and Weight Analysis

The dihydrochloride derivative has the molecular formula C$$7$$H$${14}$$Cl$$2$$N$$4$$O , derived from the base compound (C$$7$$H$${12}$$N$$_4$$O) with two HCl molecules. Key mass data:

The mass spectrum would show characteristic fragments at m/z 168 (base compound) and 35/37 (Cl isotopes).

Salt Formation Rationale: Protonation Sites in Dihydrochloride Derivative

The dihydrochloride form arises from protonation at two sites:

- Primary Amine (-NH$$2$$) : The oxolane’s C3 amine is protonated to -NH$$3^+$$, forming a stable ammonium chloride.

- Triazole Nitrogen : The N2 or N3 position of the 1,2,3-triazole ring accepts a proton, leveraging its weak basicity (pK$$_a$$ ~1–2 for triazoles).

Structural justification :

- The base compound’s amine (pK$$_a$$ ~9–10) readily reacts with HCl.

- The triazole’s N2/N3 (despite lower basicity) becomes protonated under acidic conditions, stabilized by resonance within the aromatic ring.

| Site | Protonation Mechanism | Stability Factors |

|---|---|---|

| Oxolane amine | -NH$$2$$ + HCl → -NH$$3^+$$Cl$$^-$$ | Ionic bonding, solvation |

| Triazole N2/N3 | N$$^-$$ + HCl → NH$$^+$$Cl$$^-$$ | Resonance stabilization |

This dual protonation enhances solubility in polar solvents and stabilizes the crystalline lattice.

Properties

IUPAC Name |

2-(1-methyltriazol-4-yl)oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-11-4-6(9-10-11)7-5(8)2-3-12-7;;/h4-5,7H,2-3,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGLOFDVNBBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2C(CCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate, and a ligand to stabilize the copper(I) species .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring and an oxolane ring , which contribute to its distinct chemical properties. The molecular formula for this compound is with a molecular weight of approximately 168.20 g/mol . The presence of nitrogen atoms in the triazole ring facilitates coordination with metal ions, enhancing its utility in various applications.

Antimicrobial Activity

Compounds containing triazole rings are frequently associated with antifungal and antibacterial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various pathogens:

- Antifungal Activity : Research indicates that triazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Penicillium chrysogenum. The incorporation of oxolane structures may enhance this activity by improving solubility and bioavailability .

- Antibacterial Activity : The compound has shown promise against bacteria like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential therapeutic uses in treating infections .

Anticancer Potential

Triazole-containing compounds have been investigated for their anticancer properties. For instance, novel derivatives have demonstrated significant growth inhibition against various cancer cell lines, highlighting their potential as anticancer agents . The mechanism often involves the disruption of cellular processes critical for cancer cell survival.

Bioconjugation Techniques

The ability of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride to stabilize metal ions makes it a valuable candidate for bioconjugation techniques. These techniques are essential for:

- Labeling Biomolecules : The compound can be used to label proteins or nucleic acids for imaging purposes in biological research.

- Diagnostic Applications : Its coordination properties may facilitate the development of diagnostic tools that require stable metal-biomolecule complexes.

Material Science Applications

The unique properties of this compound extend to material science, particularly in the development of new materials with specific functionalities:

Catalysis

The interaction of the nitrogen atoms in the triazole ring with metal centers can significantly influence catalytic processes. This has implications for:

- Catalytic Conversions : The compound may serve as a catalyst or catalyst support in various chemical reactions, enhancing reaction rates and selectivity.

Polymer Chemistry

Incorporating 2-(1-Methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride into polymer matrices could improve mechanical properties and thermal stability due to its unique structural characteristics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. For example, triazole-containing compounds can inhibit enzymes by coordinating to the metal center in the active site, thereby blocking substrate access . The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

| Compound Name | Molecular Formula | Triazole Type | Substituents | Salt Form |

|---|---|---|---|---|

| 2-(1-Methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride | C₁₀H₁₈Cl₂N₄O | 1,2,3-triazole | Methyl (N1), oxolane-3-amine | Dihydrochloride |

| 2-(Oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride | C₆H₁₀ClN₄O | 1,2,3-triazole | None (N2), oxolane-3-amine | Hydrochloride |

| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | C₆H₁₂ClN₅ | 1,2,4-triazole | Methyl (N1), propan-1-amine | Hydrochloride |

- Triazole Regioisomerism : The target compound’s 1,2,3-triazole ring differs from 1,2,4-triazole derivatives (e.g., the compound in ), altering electronic properties and hydrogen-bonding capacity. This impacts biological activity, as 1,2,3-triazoles are more rigid and planar, favoring interactions with aromatic enzyme pockets.

- Substituent Effects: The methyl group on the triazole enhances steric protection against metabolic degradation compared to non-methylated analogs (e.g., the compound in ).

Physicochemical Properties

- The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to monohydrochloride analogs, making it more suitable for drug formulations .

Biological Activity

2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride is a compound that incorporates both a triazole and an oxolane ring. Its unique structure suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with triazole derivatives. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

- Molecular Formula : C₇H₁₂N₄O·2HCl

- Molecular Weight : 168.20 g/mol

- CAS Number : 2094055-53-3

Biological Activity Overview

The biological activities of 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride primarily stem from the triazole moiety, which is known for its diverse pharmacological effects.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. The compound's mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. For instance, in cell line studies:

| Cell Line | IC₅₀ (µM) | Comparison with Standard Drugs |

|---|---|---|

| MCF-7 | 1.1 | Better than Doxorubicin |

| HCT-116 | 2.6 | Comparable to 5-Fluorouracil |

| HepG2 | 1.4 | Superior to Pemetrexed |

These findings suggest that the compound could be a valuable lead in anticancer drug development.

The biological activity of 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride can be attributed to several mechanisms:

- Metal Ion Coordination : The nitrogen atoms in the triazole ring can form complexes with metal ions, enhancing catalytic processes and potentially influencing antimicrobial activity.

- Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in DNA synthesis and repair, such as thymidylate synthase, leading to apoptosis in cancer cells.

- Antioxidant Properties : Some studies suggest that triazole derivatives possess antioxidant capabilities, contributing to their protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride. For example:

Study on Anticancer Activity

A study published in PMC evaluated various triazole derivatives for their anticancer effects. Compounds demonstrated significant antiproliferative activity against multiple cancer cell lines through TS inhibition. The study concluded that these compounds could be developed further for therapeutic use against cancer .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of triazole-containing compounds against E. coli and S. aureus. Results indicated robust antibacterial activity, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound’s triazole ring can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction . Key steps include:

- Preparation of azide precursors (e.g., azido-oxolane derivatives) and terminal alkynes.

- Optimization of reaction time, temperature, and catalyst loading (typically CuSO₄/ascorbate).

- Post-reduction of intermediates to generate the amine group, followed by dihydrochloride salt formation.

Q. How is the compound characterized for structural confirmation and purity validation?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm regiochemistry of the triazole ring and oxolane stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (CHClNO, 293.19 g/mol) .

- X-ray Crystallography : For absolute configuration determination using SHELXL refinement (e.g., hydrogen bonding patterns in the dihydrochloride form) .

Q. What stability considerations are critical for handling and storage?

- Storage : Store at −20°C in airtight, light-protected containers to prevent hydrolysis of the triazole ring or amine group .

- Stability Tests : Conduct accelerated degradation studies under varied pH (2–12), temperature (4–40°C), and humidity (40–80% RH) to identify decomposition products (e.g., free amine or triazole derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported stereochemical configurations?

- Approach : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (SHELXL for refinement) to resolve ambiguities. For example:

- Compare experimental bond lengths/angles (C–N, C–O) with density functional theory (DFT)-calculated values.

- Analyze hydrogen-bonding networks (e.g., Cl⁻ interactions with NH groups) to confirm salt formation .

Q. What mechanistic insights guide the optimization of CuAAC for scale-up synthesis?

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track azide (∼2100 cm⁻¹) and triazole (∼1600 cm⁻¹) peaks.

- Catalyst Screening : Compare Cu(I) sources (e.g., CuBr vs. CuI) for regioselectivity and byproduct formation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction dialysis for salt removal .

Q. How does the compound interact with biological targets in in vitro models?

- Assay Design :

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated analogs.

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) to track permeability in blood-brain barrier (BBB) models .

Q. What computational strategies predict solubility and bioavailability?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.